REACTION_SMILES
|
[Cl:8][S:9](=[O:10])(=[O:11])[c:12]1[cH:13][c:14]([C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:25][c:26]([F:28])[cH:27]1.[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[Cl:8][S:9](=[O:10])(=[O:11])[c:12]1[cH:13][c:14]([C:15](=[O:16])[OH:17])[cH:25][c:26]([F:28])[cH:27]1
|
Name
|
O=C(OCc1ccccc1)c1cc(F)cc(S(=O)(=O)Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)c1cc(F)cc(S(=O)(=O)Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cc(F)cc(S(=O)(=O)Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |